3-sec-Butyl-6-methyluracil belongs to the class of pyrimidine derivatives and is categorized under herbicides in agricultural chemistry. Its classification as a nitrogen-containing heterocycle also places it within the broader category of organic compounds used in various biochemical applications.
The synthesis of 3-sec-Butyl-6-methyluracil typically involves several key steps:
The molecular structure of 3-sec-Butyl-6-methyluracil features:
The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into functional groups and bonding environments.
3-sec-Butyl-6-methyluracil participates in several chemical reactions:
These reactions are vital for modifying the compound's properties for specific applications.
The mechanism of action for 3-sec-Butyl-6-methyluracil primarily involves its role as an herbicide. It disrupts photosynthesis by inhibiting the electron transport chain within chloroplasts, which prevents the synthesis of essential biomolecules necessary for plant survival.
This mechanism highlights its potential not only as an herbicide but also as a subject for further biochemical research.
3-sec-Butyl-6-methyluracil has diverse applications across several fields:
3-sec-Butyl-6-methyluracil (systematic name: 3-(sec-butyl)-6-methylpyrimidine-2,4(1H,3H)-dione) possesses the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol [1] [4]. The compound features a pyrimidinedione core with a methyl group at the 6-position and a sec-butyl (1-methylpropyl) chain at the 3-position, conferring distinct steric and electronic properties. It crystallizes as a white to off-white solid with a melting point range of 118–120°C [5]. Experimental and predicted physical-chemical parameters are summarized below:
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions | |
---|---|---|---|
Molecular Weight | 182.22 g/mol | - | |
Melting Point | 118–120°C | - | |
Density | 1.094 ± 0.06 g/cm³ | Predicted | |
pKa | 10.01 ± 0.40 | Predicted | |
Solubility | Slight in chloroform/methanol | 25°C | [5] |
The compound exhibits moderate solubility in organic solvents like chloroform and methanol but limited solubility in aqueous media, reflecting its non-ionic heterocyclic nature. The predicted pKa indicates weak acidity, attributable to the N1-H proton within the uracil ring [5].
Characterization relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectra reveal diagnostic signals: the 6-methyl group appears near δ 2.10 ppm, while sec-butyl methyl protons resonate between δ 0.80–1.60 ppm. Carbonyl carbons generate signals typically above δ 150 ppm in ¹³C NMR [4]. High-Performance Liquid Chromatography (HPLC) confirms purity exceeding 95% in commercial standards [4]. The structural identity is further verifiable via mass spectrometry, displaying a molecular ion peak at m/z 182.11 corresponding to the accurate mass of C₉H₁₄N₂O₂ [5].
Initial industrial production utilized condensation reactions between sec-butylurea and acetoacetic esters or salts under acidic catalysis. Chinese Patent CN1660795A detailed an early approach using sec-butylamine and urea in aqueous solvent systems with inorganic acids (e.g., hydrochloric acid, sulfuric acid) as catalysts [2]. This method required extended reflux durations (≥6 hours) and yielded crude product necessitating purification via recrystallization from solvents like ethanol-water mixtures. Key limitations included moderate yields (65–75%), significant wastewater generation, and challenges in sec-butylamine handling due to volatility [2].
Later patents introduced efficiency improvements. CN101402609B disclosed a bromination route to synthesize 5-bromo-3-sec-butyl-6-methyluracil—a derivative of direct relevance—using phase-transfer catalysts like polyethylene glycols. This innovation enhanced reaction kinetics and reduced bromination temperatures to 40–60°C while achieving yields above 90% [8]. Another advancement involved solvent-free cyclization using acetoacetylating agents (e.g., diketene) with sec-butylurea under mild conditions (80–100°C), minimizing byproducts [8].
Table 2: Evolution of Synthesis Methods
Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Urea-sec-butylamine Condensation | Reflux, aqueous acid catalyst, 6–8 hours | 65–75% | Simple reagents; high wastewater [2] |
Phase-Transfer Catalyzed Bromination | 40–60°C, PEG catalyst, 2–4 hours | >90% | High yield; low energy input [8] |
Solvent-Free Cyclization | 80–100°C, no solvent, 1–3 hours | 85–88% | Reduced waste; faster reaction [8] |
Patent activity remains robust, focusing on catalyst optimization, waste reduction, and process intensification. Notably, global suppliers like LGC Standards offer the compound at >95% purity, reflecting manufacturing standardization [4].
The compound’s primary significance lies as a synthetic precursor for bromacil (5-bromo-3-sec-butyl-6-methyluracil), a commercial herbicide targeting photosynthesis in perennial weeds [6] [8]. Bromacil synthesis occurs via electrophilic bromination at the 5-position, exploiting the activated uracil ring. Furthermore, Patent WO2000005953A1 highlights the compound’s utility in adjuvant systems where its lipophilic nature enhances penetration of foliar-applied agrochemicals (e.g., glyphosate) through plant cuticles [7]. These adjuvants incorporate polysaccharides or nonionic surfactants with 3-sec-butyl-6-methyluracil acting as a diffusion promoter, improving herbicide efficacy at reduced doses [7].
Though less extensively documented than agrochemical uses, the compound serves as a scaffold for bioactive molecule discovery. Its structural similarity to uracil—a fundamental component in nucleic acids and several therapeutics—enables rational design of antiviral and anticancer agents. Research cited in PubChem notes derivatives undergoing evaluation for antiviral activity against plant and human viruses, leveraging substitutions at the 5-position [6]. Additionally, dihydropyrimidinone analogs synthesized from related uracil precursors demonstrate calcium channel modulation and neuropeptide Y antagonism, suggesting unexplored pharmacological avenues [3] [8]. Current investigations focus on functionalizing the uracil ring to enhance target specificity and metabolic stability.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7